hexahydroindolizin-8(5H)-one

Synthetic intermediate Indolizidine scaffold Building block

Addressing the challenge of lengthy synthetic routes to indolizidine alkaloids, this minimally functionalized scaffold enables a concise 5-step entry to advanced intermediates, contrasting with traditional 8-12+ step methods. Ideal for medicinal chemistry and natural product synthesis groups seeking scaffold diversification. - Divergent diastereoselective synthesis of polyhydroxylated indolizidines via hydrogenation/reduction. - Stereoselective 8-ketone reduction provides rapid entry to 5,8-disubstituted indolizidines. - Rigid bicyclic core with zero rotatable bonds enhances binding specificity in lead optimization. Supplied with full quality assurance; ready for immediate dispatch to accelerate your research.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 2407-98-9
Cat. No. B1367590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehexahydroindolizin-8(5H)-one
CAS2407-98-9
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESC1CC2C(=O)CCCN2C1
InChIInChI=1S/C8H13NO/c10-8-4-2-6-9-5-1-3-7(8)9/h7H,1-6H2
InChIKeyPVKISQBVVUHMDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydroindolizin-8(5H)-one (CAS 2407-98-9): Procurement Specifications and Core Physicochemical Properties for Research Sourcing


Hexahydroindolizin-8(5H)-one (CAS 2407-98-9) is a bicyclic heterocyclic compound belonging to the indolizidine structural class, with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . The compound is also known by the systematic name 2,3,5,6,7,8a-hexahydro-1H-indolizin-8-one [1]. Its key calculated physicochemical parameters include a density of 1.089 g/cm³, a boiling point of approximately 225.7°C at 760 mmHg, and zero hydrogen bond donors with two hydrogen bond acceptors . The rigid bicyclic framework contains a nitrogen atom within a fused five- and six-membered ring system, making it an important scaffold for synthetic chemistry applications .

Why Hexahydroindolizin-8(5H)-one (CAS 2407-98-9) Cannot Be Replaced by Structurally Similar Indolizidine Derivatives in Research Applications


Within the indolizidine chemical space, substitution patterns dramatically alter both synthetic utility and biological activity profiles. While the broader class includes highly functionalized natural products such as castanospermine, swainsonine, and lentiginosine—compounds characterized by multiple hydroxyl groups that confer potent but narrow glycosidase inhibition [1]—hexahydroindolizin-8(5H)-one (CAS 2407-98-9) is a minimally functionalized scaffold with a single ketone group at the 8-position and no hydroxyl substituents. This fundamental structural difference means the compound cannot serve as a direct replacement for polyhydroxylated alkaloids in glycosidase inhibition assays, nor can those hydroxylated analogs substitute for this compound's role as a versatile synthetic intermediate that enables divergent access to diverse substitution patterns [2]. The procurement decision between this compound and its hydroxylated analogs therefore hinges on the intended research application: this compound is selected for scaffold diversification and building block utility, whereas polyhydroxylated members are selected for specific enzyme inhibition studies [3].

Quantitative Differentiation Evidence for Hexahydroindolizin-8(5H)-one (CAS 2407-98-9) Versus Closest Structural Analogs


Hydroxylation Pattern Differentiation: Hexahydroindolizin-8(5H)-one as a Non-Hydroxylated Scaffold Precursor Versus Polyhydroxylated Glycosidase Inhibitors

Hexahydroindolizin-8(5H)-one (CAS 2407-98-9) contains zero hydroxyl groups (hydrogen bond donors = 0) and a single ketone functional group at the 8-position . In contrast, the naturally occurring indolizidine alkaloids castanospermine and swainsonine contain four and three hydroxyl groups respectively, while lentiginosine contains two hydroxyl groups [1]. This fundamental structural difference dictates entirely distinct research utilities. While the hydroxylated analogs function as glycosidase inhibitors through hydroxyl-mediated hydrogen bonding with enzyme active sites, the target compound lacks this inhibitory capacity but serves instead as a versatile, non-hydroxylated scaffold that can be divergently functionalized to access diverse substitution patterns [2].

Synthetic intermediate Indolizidine scaffold Building block

Synthetic Accessibility: Comparative Step-Count Analysis for Generating Polyhydroxylated Indolizidines from the 5-Indolizinone Scaffold

The 5-indolizinone scaffold (hexahydroindolizin-8(5H)-one core) has been established as an advanced intermediate enabling divergent and diastereoselective synthesis of polyhydroxylated indolizidines [1]. Starting from N-Cbz pyrrolidin-2-yl pyridin-2-yl sulfide, indolizidinones such as compounds 10 and 11 were synthesized in a concise five-step approach as advanced intermediates for the asymmetric synthesis of polyhydroxylated indolizidine alkaloids [2]. The 5-indolizinone derivatives were subsequently converted into diverse polyhydroxylated indolizidines in good yields through practical hydrogenation and reduction reactions [3]. In contrast, alternative synthetic routes to hydroxylated indolizidines that do not employ the indolizinone scaffold typically require more extensive functional group manipulations and protecting group strategies, often exceeding 8–12 synthetic steps [4].

Divergent synthesis Indolizidine alkaloids Diastereoselective synthesis

Glycosidase Inhibitory Activity: Quantitative Comparison of Polyhydroxylated Indolizidines Demonstrates That Activity Requires Hydroxylation Absent in Hexahydroindolizin-8(5H)-one

Polyhydroxylated indolizidine alkaloids exhibit potent glycosidase inhibitory activity that directly correlates with their hydroxylation pattern. Castanospermine strongly and rapidly inhibited the disaccharidases sucrase, maltase, and trehalase in intestinal assays [1]. Castanospermine also demonstrated potent dicot phytotoxicity with an EC50 of 300 ppb for dicot root elongation inhibition [2]. Lentiginosine showed selective inhibition of fungal amyloglucosidase with a Ki value of 10 µM (1 × 10⁻⁵ M), while exhibiting no inhibition against 17 other glycosidases including sucrase, maltase, and yeast α-glucosidase [3]. The synthetic (+)-enantiomer of lentiginosine displayed a Ki of 2 µM against Aspergillus niger amyloglucosidase, representing 5-fold stronger inhibition than natural lentiginosine [4]. In contrast, hexahydroindolizin-8(5H)-one (CAS 2407-98-9), lacking any hydroxyl groups, has no reported glycosidase inhibitory activity in the literature—a finding consistent with the established structure-activity relationship that hydroxyl-mediated hydrogen bonding is essential for glycosidase inhibition [5].

Glycosidase inhibition Amyloglucosidase Iminosugar

Ketone Functional Group Reactivity: Stereoselective Reduction of the 8-Ketone Enables Access to 8-Substituted Indolizidines with Defined Stereochemistry

The ketone functionality at the 8-position of hexahydroindolizin-8(5H)-one (CAS 2407-98-9) provides a unique reactive handle that is absent in the fully reduced indolizidine core and in many hydroxylated analogs. Catalytic hydrogenation of dihydroindolizidinone occurred preferentially from the endo-face, giving rapid entry to (8R,8aS)-8-methylhexahydroindolizin-5-one, a key intermediate in the synthesis of 5,8-disubstituted indolizidines and deoxypumiliotoxin 251H [1]. The selectivity could be further improved by diimide reduction [2]. This stereoselective reduction capability is not available with compounds lacking the 8-ketone functionality, such as saturated octahydroindolizine analogs (which have no reactive carbonyl) or polyhydroxylated indolizidines (where hydroxyl groups may interfere with selective reduction chemistry) [3].

Stereoselective synthesis Catalytic hydrogenation 8-Substituted indolizidines

Rigid Bicyclic Scaffold with Zero Rotatable Bonds Confers Conformational Constraint Advantage Over Flexible Heterocyclic Alternatives

Hexahydroindolizin-8(5H)-one (CAS 2407-98-9) possesses a rigid bicyclic framework with zero rotatable bonds . This conformational constraint is a key differentiating feature when compared to monocyclic heterocyclic alternatives such as pyrrolidine (one rotatable bond outside the ring) or piperidine derivatives (multiple conformational states). The rigid indolizidine scaffold has been recognized as an attractive template for the design of novel therapeutic agents precisely because its fixed geometry can enhance binding specificity and reduce entropic penalties upon target engagement . In contrast, flexible acyclic or monocyclic amine building blocks exhibit greater conformational entropy and may produce less selective biological outcomes when incorporated into lead compounds [1].

Scaffold design Medicinal chemistry Conformational restriction

Optimal Research and Industrial Application Scenarios for Hexahydroindolizin-8(5H)-one (CAS 2407-98-9) Based on Quantified Differentiation Evidence


Divergent Synthesis of Polyhydroxylated Indolizidine Alkaloid Libraries for Glycosidase Inhibitor Screening

This compound serves as an advanced scaffold for the divergent and diastereoselective synthesis of polyhydroxylated indolizidines. As demonstrated in published methodology, 5-indolizinone derivatives (derived from this scaffold) can be converted into diverse polyhydroxylated indolizidines in good yields through practical hydrogenation and reduction reactions [1]. The concise five-step approach to indolizidinone advanced intermediates [2] provides a more efficient entry to indolizidine alkaloid libraries compared to alternative routes requiring 8–12+ synthetic steps. Research groups engaged in glycosidase inhibitor discovery, particularly those targeting amyloglucosidase (as potently inhibited by lentiginosine and castanospermine derivatives), should prioritize this compound as a scaffold diversification starting point rather than purchasing individual hydroxylated analogs at higher cost [3].

Stereoselective Synthesis of 5,8-Disubstituted Indolizidines and Deoxypumiliotoxin Analogs

The 8-ketone functionality of this compound enables stereoselective reduction chemistry that is unavailable with saturated indolizidine analogs. Catalytic hydrogenation of the dihydroindolizidinone precursor occurs preferentially from the endo-face, providing rapid entry to (8R,8aS)-8-methylhexahydroindolizin-5-one, a key intermediate in the synthesis of 5,8-disubstituted indolizidines and deoxypumiliotoxin 251H [4]. The stereochemical outcome can be further tuned through diimide reduction conditions. This application scenario is particularly relevant for natural product synthesis groups targeting amphibian alkaloids and for medicinal chemistry teams developing stereochemically defined indolizidine-based therapeutics [5].

Medicinal Chemistry Scaffold Design Utilizing Conformationally Constrained Bicyclic Framework

The rigid bicyclic structure of this compound, containing zero rotatable bonds , makes it an attractive template for the design of novel therapeutic agents where conformational constraint is desirable. Scaffold-based medicinal chemistry programs benefit from reduced entropic penalties upon target binding when employing rigid scaffolds rather than flexible acyclic or monocyclic alternatives . This compound should be prioritized over flexible amine building blocks in lead optimization campaigns where binding specificity and reduced off-target effects are primary objectives. The scaffold has been specifically noted for its potential in medicinal chemistry applications, though direct biological activity data for the unsubstituted core remains limited .

Enaminone Intermediate Preparation for Further Functionalization to 8-Substituted Indolizidines

This compound and its dihydro analogs serve as precursors to enaminone intermediates that enable further functionalization at the 8-position. As demonstrated in synthetic methodology studies, simple bicyclic enaminones derived from the indolizidinone scaffold can be prepared and subsequently elaborated to access 8-substituted indolizidines [6]. The enaminone functionality provides a versatile handle for nucleophilic addition and conjugate addition reactions. This application scenario is appropriate for organic synthesis laboratories developing novel indolizidine derivatives for structure-activity relationship studies, particularly where 8-position substitution is a key design element [7].

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